Pbrm1-BD2-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pbrm1-BD2-IN-6 is a potent inhibitor of the bromodomain-containing protein PBRM1, which is a subunit of the PBAF chromatin remodeling complex. This compound has shown significant potential in inhibiting the proliferation of cancer cells that depend on PBRM1 . PBRM1 is known to play a crucial role in chromatin remodeling and gene expression regulation, making it a valuable target for cancer research .
準備方法
The synthesis of Pbrm1-BD2-IN-6 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the following steps:
化学反応の分析
Pbrm1-BD2-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced products.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
科学的研究の応用
Pbrm1-BD2-IN-6 has a wide range of scientific research applications, including:
作用機序
Pbrm1-BD2-IN-6 exerts its effects by inhibiting the bromodomain of PBRM1, which is responsible for recognizing acetylated histone peptides. By binding to the bromodomain, the compound prevents PBRM1 from interacting with chromatin, thereby disrupting its role in chromatin remodeling and gene expression regulation . This inhibition leads to the suppression of cancer cell proliferation and other cellular processes dependent on PBRM1 .
類似化合物との比較
Pbrm1-BD2-IN-6 is unique in its high selectivity and potency for the bromodomain of PBRM1. Similar compounds include:
Compound 26: This compound also targets the bromodomain of PBRM1 but has a broader selectivity profile, affecting multiple bromodomains.
Other Bromodomain Inhibitors: Compounds targeting bromodomains in proteins such as BRD2, BRD3, and BRD4 have been studied, but this compound is distinct in its specificity for PBRM1.
This compound stands out due to its high specificity and potential for therapeutic applications in PBRM1-dependent cancers .
特性
分子式 |
C16H15ClN2O |
---|---|
分子量 |
286.75 g/mol |
IUPAC名 |
5-chloro-2-(2,3-dimethylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H15ClN2O/c1-9-5-3-6-11(10(9)2)15-18-13-8-4-7-12(17)14(13)16(20)19-15/h3-8,15,18H,1-2H3,(H,19,20) |
InChIキー |
VQRNXAWCBAQDHZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C2NC3=C(C(=CC=C3)Cl)C(=O)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。